Sinugrandisterol A

Description

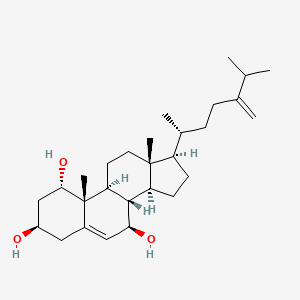

Sinugrandisterol A is a steroidal compound classified under the ergosterol and C24-methyl derivative family (ST0103). Its chemical formula is C₂₈H₄₆O₃, with a molecular mass of 430.344695 g/mol . While its exact biological source remains unspecified in the available data, ergosterol derivatives are typically isolated from marine organisms, fungi, or plants. Structurally, this compound features a tetracyclic ergostane skeleton with hydroxyl and methyl groups, a hallmark of C24-methylated steroids.

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(1S,3R,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3,7-triol |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-26-23(11-12-27(21,22)5)28(6)19(14-24(26)30)13-20(29)15-25(28)31/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20-,21-,22+,23+,24+,25+,26+,27-,28+/m1/s1 |

InChI Key |

WTDIIMLHUGIIHL-VQYWUDLPSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)O)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(C(CC(C4)O)O)C)O)C |

Synonyms |

24-methylenecholest-5-en-1,3,7-triol sinugrandisterol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Sinugrandisterol A shares its core ergostane framework with other C24-methyl derivatives but differs in functional groups, side-chain modifications, and oxidation states. Below is a comparative analysis of key structural features:

| Compound Name | Chemical Formula | Molecular Mass (g/mol) | Structural Distinctions |

|---|---|---|---|

| This compound | C₂₈H₄₆O₃ | 430.344695 | C24-methyl, hydroxyl groups at C3 and C11 positions |

| 1α-Acetoxy-ergosta-5,24(28)-dien-3β,11α-diol | C₃₀H₄₈O₄ | 472.355260 | Acetate group at C1, conjugated diene at C5 and C24(28) |

| Sinubrassione | C₂₉H₄₈O₃ | 444.360322 | Additional methyl group, unsaturated side chain |

| Ananstrep C | C₂₈H₄₄O₄ | 456.324044 | Higher oxygenation (4 oxygen atoms), ketone group |

| Nephtheasteroid A | C₂₈H₄₂O₃ | 426.313742 | Reduced methyl groups, double bond at C7 |

| Columnaristerol A | C₂₉H₄₈O₄ | 460.355260 | Extended side chain with epoxide functionality |

Key Observations :

- Side-Chain Modifications : Sinubrassione (C₂₉H₄₈O₃) and Columnaristerol A (C₂₉H₄₈O₄) feature extended or unsaturated side chains, which may influence membrane interactions or receptor binding.

Functional Implications

While direct pharmacological data are absent in the provided evidence, structural variations correlate with known steroidal behaviors:

- Polarity and Solubility : Higher oxygen content (e.g., Ananstrep C) may improve water solubility, affecting cellular uptake.

- Membrane Fluidity : Unsaturated bonds (e.g., in Nephtheasteroid A) could enhance interactions with lipid bilayers.

- Enzymatic Targets : Epoxide groups (Columnaristerol A) or acetate moieties (1α-acetoxy derivatives) might serve as substrates for specific oxidases or hydrolases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.